4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the trifluoromethyl group.
1,3,4-Thiadiazole Derivatives: Contains a different heterocyclic ring but exhibits similar bioactivity.
Uniqueness
The presence of the trifluoromethyl group in 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H4ClF3N4 |
---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
4-chloro-1-methyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-5-3(2-12-15)4(8)13-6(14-5)7(9,10)11/h2H,1H3 |
InChI Key |
IKPPZQNNQDSFHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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